3-Descarboxy Olsalazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

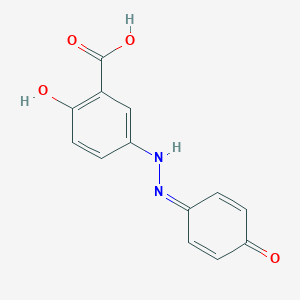

3-Descarboxy Olsalazine is a derivative of olsalazine, a compound primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The structure of this compound includes a benzoic acid moiety substituted with a hydroxy group and an azo linkage to a hydroxyphenyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Descarboxy Olsalazine typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Descarboxy Olsalazine undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The azo linkage can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium dithionite or hydrogen in the presence of a palladium catalyst.

Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Aromatic amines.

Substitution: Halogenated or nitro-substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Treatment of Ulcerative Colitis

3-Descarboxy Olsalazine has been studied for its efficacy in managing ulcerative colitis, particularly for patients who are intolerant to sulfasalazine. Research indicates that Olsalazine and its metabolites can induce clinical improvement in patients with active disease. A double-blind randomized trial demonstrated that 35% of patients receiving Olsalazine showed clinical improvement compared to 16% in the placebo group, suggesting a significant therapeutic effect (p = 0.01) .

2. Mechanism of Action

The therapeutic effects of this compound are believed to be linked to its anti-inflammatory properties. It is thought to act locally in the colon, where it is metabolized to release 5-aminosalicylic acid (5-ASA), which is known for its ability to reduce inflammation and promote healing of the intestinal mucosa. This mechanism is critical for patients with inflammatory bowel diseases (IBD) .

Case Studies and Clinical Findings

Clinical Efficacy

A review of multiple studies shows that this compound contributes to the overall efficacy of Olsalazine in treating ulcerative colitis. In a cohort study involving patients who were previously treated with sulfasalazine but experienced adverse effects, the introduction of Olsalazine led to a marked reduction in symptoms without significant side effects .

Adverse Effects

While generally well-tolerated, some patients have reported mild adverse reactions such as skin rashes and diarrhea. However, these side effects were not significantly different from those observed in placebo groups, indicating that this compound may have a favorable safety profile .

Data Table: Clinical Outcomes with this compound

Wirkmechanismus

The mechanism of action of 3-Descarboxy Olsalazine involves its conversion to active metabolites that exert anti-inflammatory effects. The compound targets cyclooxygenase and lipoxygenase pathways, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it may act as a free radical scavenger, further contributing to its anti-inflammatory properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Olsalazine: A prodrug of mesalamine, used in the treatment of ulcerative colitis.

Sulfasalazine: Another prodrug of mesalamine, also used for inflammatory bowel diseases.

Balsalazide: A prodrug that releases mesalamine in the colon.

Uniqueness

3-Descarboxy Olsalazine is unique due to the absence of a carboxyl group, which may influence its pharmacokinetic properties and metabolic pathways. This structural difference can result in variations in its efficacy and safety profile compared to other similar compounds .

Biologische Aktivität

3-Descarboxy Olsalazine, a metabolite of Olsalazine, is primarily studied for its anti-inflammatory properties, particularly in the context of inflammatory bowel diseases (IBD) such as ulcerative colitis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound acts similarly to its parent compound, Olsalazine, which is known for its anti-inflammatory effects. The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Inflammatory Mediators : It inhibits the production of pro-inflammatory cytokines and reduces the migration of macrophages to inflamed tissues. This action is crucial in alleviating symptoms associated with IBD.

- Cyclooxygenase (COX) Inhibition : Like Olsalazine, it may exert effects by blocking COX enzymes, thus reducing the synthesis of prostaglandins that mediate inflammation .

- Free Radical Scavenging : The compound has demonstrated the ability to scavenge free radicals, which can contribute to oxidative stress in inflamed tissues .

Pharmacological Properties

The pharmacological profile of this compound includes:

| Property | Description |

|---|---|

| Solubility | Soluble in water and organic solvents, facilitating absorption in the gastrointestinal tract. |

| Bioavailability | Exhibits good bioavailability, enhancing its therapeutic efficacy in treating IBD. |

| Half-life | Relatively short half-life similar to other aminosalicylates, requiring multiple daily doses. |

Clinical Efficacy

Research indicates that this compound is effective in managing ulcerative colitis symptoms. A notable study involved patients who were intolerant to sulfasalazine. The results showed a significant improvement in clinical outcomes among those treated with Olsalazine, suggesting a potential role for its metabolite:

- Study Overview : A double-blind trial with 66 patients showed that 35% of those receiving olsalazine improved clinically compared to 16% on placebo (p = 0.01) .

Case Studies

-

Ulcerative Colitis Management :

- Patient Profile : A cohort of patients with active ulcerative colitis who could not tolerate sulfasalazine.

- Treatment Regimen : Patients received varying doses of olsalazine (0.75g to 3g daily).

- Outcome : Improvements were noted in clinical symptoms and sigmoidoscopic findings, indicating the efficacy of olsalazine and potentially its metabolite in managing IBD.

- Long-term Efficacy Study :

Eigenschaften

IUPAC Name |

2-hydroxy-5-[(4-hydroxyphenyl)diazenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-10-4-1-8(2-5-10)14-15-9-3-6-12(17)11(7-9)13(18)19/h1-7,16-17H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWJQYQMHYGVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.